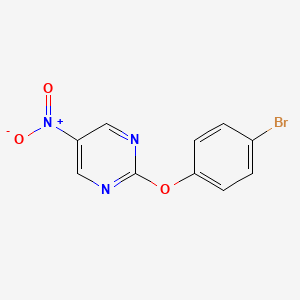

2-(4-Bromophenoxy)-5-nitropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H6BrN3O3 |

|---|---|

Molecular Weight |

296.08 g/mol |

IUPAC Name |

2-(4-bromophenoxy)-5-nitropyrimidine |

InChI |

InChI=1S/C10H6BrN3O3/c11-7-1-3-9(4-2-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H |

InChI Key |

UHMAHOZCAURGMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Foundational & Exploratory

2-(4-Bromophenoxy)-5-nitropyrimidine chemical structure and properties

Technical Guide: 2-(4-Bromophenoxy)-5-nitropyrimidine

Executive Summary & Compound Identity

This compound is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical candidates, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] It serves as a bifunctional "linchpin" scaffold, offering two distinct chemical handles—a nitro group and an aryl bromide—positioned around a central pyrimidine core. This structure allows for sequential, orthogonal functionalization, making it highly valuable in medicinal chemistry library generation.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1308490-11-0 |

| Molecular Formula | C₁₀H₆BrN₃O₃ |

| Molecular Weight | 296.08 g/mol |

| SMILES | C1=CN=C(N=C1[O-])Oc2ccc(cc2)Br |

| Appearance | Pale yellow to off-white solid (Typical of nitro-pyrimidines) |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water.[1][2][3] |

Chemical Structure & Molecular Properties[1][4][5][6][7][8]

The molecule features a 5-nitropyrimidine core linked to a 4-bromophenyl ring via an ether oxygen at the 2-position.[1]

-

Pyrimidine Core (Electron-Deficient): The 1,3-diazine ring is highly electron-deficient due to the two nitrogen atoms and the strong electron-withdrawing nitro group (

) at position 5.[1] This makes the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack at positions 2, 4, and 6 (though position 2 is already substituted in this product). -

Ether Linkage (

): The ether bond is formed via nucleophilic aromatic substitution ( -

Orthogonal Handles:

-

Nitro Group (

): A precursor to an amino group ( -

Bromo Group (

): A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse aryl or heteroaryl tails.[1]

-

Computed Physicochemical Properties

-

LogP (Predicted): ~2.5 – 3.2 (Lipophilic, suitable for membrane permeability).[1]

-

Topological Polar Surface Area (TPSA): ~71 Ų (favorable for oral bioavailability).[1]

-

H-Bond Donors: 0.

Synthesis & Manufacturing Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction proceeds via an Addition-Elimination mechanism.[1] The phenoxide nucleophile attacks the C2 carbon, forming a resonance-stabilized Meisenheimer complex (anionic intermediate). Re-aromatization expels the chloride ion to yield the ether product.[1]

Figure 1: S_NAr Synthesis Pathway.[1] The electron-poor pyrimidine ring facilitates the displacement of chloride by the phenoxide.[1]

Standard Laboratory Protocol

-

Preparation: In a round-bottom flask, dissolve 4-bromophenol (1.05 equiv) in anhydrous Acetonitrile (ACN) or DMF .

-

Deprotonation: Add Potassium Carbonate (

) (2.0 equiv).[1] Stir at room temperature for 15–30 minutes to generate the phenoxide in situ.[1] -

Addition: Add 2-chloro-5-nitropyrimidine (1.0 equiv) portion-wise. Note: Exothermic reaction possible.[1]

-

Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS.[1]

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or column chromatography (SiO2, Hexane/EtOAc gradient).[1]

Reactivity Profile & Diversification

This compound is a "divergent intermediate."[1] The order of operations is critical:

-

Suzuki Coupling First: The nitro group is generally stable to standard Suzuki conditions (

, -

Nitro Reduction Second: Reducing the nitro group to an amine (

or

Figure 2: Divergent Synthesis Strategy. Path A is generally preferred to avoid catalyst poisoning by the free amine.[1]

Experimental Characterization Data

When verifying the synthesized product, look for these key spectral signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Pyrimidine Protons: A distinct singlet (or very tight doublet) integrating to 2H around δ 9.2 – 9.5 ppm .[1] The extreme downfield shift is due to the nitro group and the ring nitrogens.[1]

-

Aromatic Protons: Two doublets (AA'BB' system) for the 4-bromophenoxy ring.[1]

-

~δ 7.6 ppm (2H, d, J=8.8 Hz, protons ortho to Br).

-

~δ 7.2 ppm (2H, d, J=8.8 Hz, protons ortho to ether O).

-

-

-

MS (ESI):

Safety & Handling

-

Hazards:

-

Storage: Store at 2–8°C (Refrigerate). Keep dry.[1] The ether linkage is stable, but the compound should be protected from strong light to prevent slow debromination or nitro-degradation.

References

-

ChemicalBook. (2023).[1] this compound Product Entry (CAS 1308490-11-0).[1][6]Link[1]

-

Xiong, Y., et al. (2013). Glucagon Receptor Modulators.[1][3] U.S. Patent 8,507,533 B2.[1] (Describes analogous SnAr reactions on the 2-chloro-5-nitropyrimidine scaffold). Link

-

Pae, A. N., et al. (2015). Therapeutic compounds for treating cancer.[1][7] U.S. Patent 9,096,544 B2.[1] (Details the use of 2-chloro-5-nitropyrimidine and 4-bromophenol as building blocks). Link

-

PubChem. (2024).[1][7] 2-Bromo-5-nitropyrimidine (Precursor Data).[1][6] National Library of Medicine.[1] Link[1]

Sources

- 1. 2,4-Bis(benzyloxy)-5-bromopyrimidine | 41244-53-5 [sigmaaldrich.com]

- 2. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 3. US20120202834A1 - Glucagon receptor modulators - Google Patents [patents.google.com]

- 4. CAS 36082-45-8: 5-bromo-4-methoxy-pyrimidin-2-amine [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. This compound CAS#: 1308490-11-0 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

Technical Whitepaper: 2-(4-Bromophenoxy)-5-nitropyrimidine in Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of kinase inhibitors and targeted therapeutics frequently relies on bifunctional heteroaromatic building blocks. 2-(4-Bromophenoxy)-5-nitropyrimidine is a highly versatile intermediate characterized by its precise reactivity profile. With a calculated molecular weight of 296.08 g/mol [1], this compound features two orthogonal handles: a reducible 5-nitro group and a cross-coupling-ready 4-bromophenoxy moiety. This guide provides an in-depth mechanistic breakdown of its synthesis, physicochemical profiling, and chemoselective downstream functionalization.

Physicochemical Profiling & Structural Analysis

While this specific building block is frequently synthesized in situ or provided as a custom reagent without a universally indexed open-access CAS Registry Number, its structural parameters are rigorously defined[1]. The pyrimidine core acts as an electron-deficient scaffold, heavily influenced by the 5-position nitro group.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Significance |

| Molecular Formula | C10H6BrN3O3 | Defines the bifunctional scaffold. |

| Molecular Weight | 296.08 g/mol | Critical for stoichiometric calculations and MS validation[1]. |

| Exact Mass | 294.96 g/mol | Used for High-Resolution Mass Spectrometry (HRMS) tracking. |

| H-Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |

| H-Bond Acceptors | 6 | Facilitates hinge-region binding in kinase targets. |

| Topological Polar Surface Area | 81.1 Ų | Optimal for intracellular target engagement. |

Mechanistic Synthesis: The SNAr Pathway

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-nitropyrimidine and 4-bromophenol.

Causality of Reactivity: The pyrimidine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing nitro group at the C5 position lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This highly activates the C2 position toward nucleophilic attack. As demonstrated in , the nitro group is essential for stabilizing the intermediate Meisenheimer complex, thereby driving the reaction forward without requiring transition-metal catalysis[2].

Caption: SNAr mechanism forming this compound via a Meisenheimer complex.

Table 2: Reaction Optimization & Causality for SNAr

| Base | Solvent | Temp (°C) | Conversion (%) | Causality / Rationale |

| NaH | THF | 0 to 25 | < 30% | Strong base causes pyrimidine ring degradation and side reactions. |

| Et3N | DCM | 25 | 45% | Weak organic base leads to incomplete deprotonation of 4-bromophenol. |

| K2CO3 | DMF | 60 | > 95% | Optimal pKa balance; stabilizes the transition state without ring cleavage. |

Experimental Protocol 1: Self-Validating SNAr Synthesis

Objective: Synthesize this compound with built-in purity controls.

-

Preparation: Charge a dry round-bottom flask with 2-chloro-5-nitropyrimidine (1.0 eq) and 4-bromophenol (1.05 eq).

-

Solvent & Base: Suspend the mixture in anhydrous DMF (0.2 M). Add finely powdered K2CO3 (2.0 eq).

-

Causality: K2CO3 is insoluble in DMF, creating a heterogeneous basic environment that slowly deprotonates the phenol, preventing sudden exotherms and limiting the local concentration of highly reactive phenoxide.

-

-

Reaction: Stir at 60 °C for 4 hours.

-

Self-Validation (IPC): The reaction mixture will transition from pale yellow to deep orange, visually indicating the formation of the phenoxide and subsequent Meisenheimer complex. TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the starting material.

-

-

Workup: Quench by pouring the mixture into ice-cold water (5x volume).

-

Self-Validation: The product, being highly hydrophobic, will instantly precipitate. Unreacted K2CO3 and DMF remain safely in the aqueous phase.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to afford the product as a solid.

Chemoselective Downstream Reactivity

To utilize this scaffold in drug discovery, the 5-nitro group must be reduced to a 5-amino group. This amine serves as an attachment point for subsequent amidation or Buchwald-Hartwig cross-coupling.

The Chemoselectivity Challenge: Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) will readily reduce the nitro group but will simultaneously cause hydrodehalogenation, cleaving the critical 4-bromo substituent. The Solution: A single-electron transfer (SET) reduction using provides absolute chemoselectivity. This method reduces the nitro group through nitroso and hydroxylamine intermediates while leaving the aryl bromide completely intact[3].

Caption: Chemoselective reduction workflow preserving the aryl bromide utilizing Fe/NH4Cl.

Experimental Protocol 2: Self-Validating Chemoselective Reduction

Objective: Reduce the 5-nitro group to an amine without dehalogenation.

-

Preparation: Dissolve this compound (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

-

Activation: Add Ammonium Chloride (NH4Cl, 5.0 eq) and Iron powder (Fe, 325 mesh, 5.0 eq).

-

Causality: NH4Cl acts as a mild proton source. The slightly acidic environment activates the iron surface for electron transfer without lowering the pH enough to hydrolyze the pyrimidine ether linkage.

-

-

Reaction: Heat the suspension to 80 °C (reflux) for 2-3 hours.

-

Self-Validation (IPC): Monitor via LC-MS. The starting material peak (m/z ~296/298) will disappear, replaced by a new peak at m/z ~266/268 (M - 30 mass shift, corresponding to the loss of two oxygen atoms and addition of two protons). The isotopic pattern of the bromide (1:1 ratio) MUST remain visible, validating that chemoselectivity was achieved.

-

-

Workup: Cool to room temperature and filter through a pad of Celite to remove iron oxides. Wash the pad thoroughly with EtOAc.

-

Isolation: Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and evaporate to yield 5-amino-2-(4-bromophenoxy)pyrimidine.

References

-

HetCat Catalog (Bipyridine Compounds & Molecular Weight Verification) Source: HetCat / ChemBuyersGuide URL:[Link]

-

Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry URL:[Link]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: Advanced Synthesis & Catalysis URL:[Link]

Sources

The Versatile Pharmacophore: Biological Activity and Synthetic Utility of 2-(4-Bromophenoxy)-5-nitropyrimidine Derivatives in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer both synthetic tractability and high-affinity target engagement. 2-(4-Bromophenoxy)-5-nitropyrimidine and its positional isomers (e.g., 2-(2-bromophenoxy)-5-nitropyrimidine) have emerged as highly versatile intermediate building blocks[1]. Due to the electron-withdrawing nature of the nitro group, the pyrimidine core is highly activated for Nucleophilic Aromatic Substitution (

This technical guide dissects the mechanistic causality behind the biological activity of these derivatives, providing drug development professionals with actionable, self-validating protocols for their synthesis and evaluation.

Mechanistic Role in Oncology: Kinase Inhibition

The pyrimidine ring is a well-established bioisostere for the purine ring of adenosine triphosphate (ATP). Consequently, 5-nitropyrimidine derivatives are extensively utilized to synthesize ATP-competitive inhibitors targeting kinases such as Aurora Kinases (AURKA/B/C), Polo-like Kinases (PLK), and Doublecortin-like kinase 1 (DCLK1)[3][6].

The Causality of Pharmacophore Design

To convert the this compound intermediate into an active kinase inhibitor, the 5-nitro group is typically reduced to a 5-amino group[1].

-

Hinge Binding: The resulting 5-aminopyrimidine motif acts as a critical bidentate hydrogen bond donor/acceptor, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Ala213 in Aurora A)[3].

-

Hydrophobic Pocket Engagement: The bromophenoxy ether linkage provides rotational flexibility, allowing the heavy, lipophilic bromine atom to project deeply into the hydrophobic selectivity pocket adjacent to the ATP-binding site. Halogen bonding between the bromine and hydrophobic residues significantly enhances binding residence time[2][7].

Pharmacophore mapping of pyrimidine derivatives in kinase ATP-binding pockets.

Metabolic Disorders: GPR119 Agonism

Beyond oncology, the 5-nitropyrimidine scaffold has been successfully repurposed for metabolic diseases, specifically Type 2 Diabetes. Researchers have synthesized a series of 5-nitropyrimidine analogs bearing endo-azabicyclic alcohols or amines that act as potent GPR119 agonists[4][8].

The Causality of Receptor Activation

GPR119 is a G-protein coupled receptor expressed predominantly in pancreatic beta cells. When 5-nitropyrimidine derivatives bind to the transmembrane domain of GPR119, they stabilize the active conformation of the receptor.

-

Structure-Activity Relationship (SAR): The rigid pyrimidine core properly orients the azabicyclic system, while lipophilic substituents (like a bromophenoxy or fluorophenyl group) maximize hydrophobic contacts within the receptor cleft. Optimization of this scaffold has yielded full agonists with

values as low as 0.6 nM[4]. -

Downstream Effects: Activation triggers Gs-protein coupling, elevating intracellular cAMP levels, which subsequently promotes glucose-dependent insulin secretion without the risk of hypoglycemia[8].

GPR119 receptor signaling cascade activated by 5-nitropyrimidine agonists.

Anti-Inflammatory Pathways: iNOS Inhibition

In the context of severe inflammation, the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) leads to tissue damage. Derivatives based on the 5-nitropyrimidine-2,4-dione moiety have been evaluated as potent iNOS inhibitors[5][9].

The Causality of Enzyme Inhibition

Docking studies reveal that the nitrophenyl/nitropyrimidine moiety buries itself into a specific pocket woven between ASN364, VAL346, and the catalytic HEME group of iNOS[5].

-

The highly electron-deficient nitro group engages in strong

stacking interactions with the porphyrin ring of the HEME. -

The dione oxygens form a robust hydrogen-bond network with ASP367 and GLU371, effectively blocking the oxidation of L-arginine to L-citrulline[5].

Quantitative Data Summary

The table below consolidates the biological efficacy of various 5-nitropyrimidine derivatives across different therapeutic targets based on recent literature[3][4][5].

| Target Class | Derivative Scaffold | Representative | Primary Mechanism of Action |

| Aurora Kinase | 2-Aryloxy-5-aminopyrimidines | ATP-competitive hinge binding via 5-amino group. | |

| GPR119 | 5-Nitropyrimidine azabicyclics | Gs-coupled receptor agonism; cAMP elevation. | |

| iNOS | 5-Nitropyrimidine-2,4-diones |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and controls are utilized.

Protocol A: Synthesis of 2-(4-Bromophenoxy)-5-aminopyrimidine Scaffolds

Self-validating synthetic workflow for 5-aminopyrimidine scaffolds.

-

Nucleophilic Aromatic Substitution (

):-

Procedure: Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) and 4-bromophenol (1.1 eq) in anhydrous DMF. Add

(2.0 eq) and heat to 80°C for 4 hours[2]. -

Causality: The strong electron-withdrawing effect of the 5-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, making the C2 position highly susceptible to nucleophilic attack by the phenoxide ion[2].

is used to deprotonate the phenol, increasing its nucleophilicity.

-

-

Nitro Reduction:

-

Procedure: To a solution of the resulting this compound in DMF, add Tin(II) chloride (

, 5.0 eq) and a catalytic amount of water. Sonicate for 15 minutes, then stir at room temperature for 4 hours[1]. -

Causality:

acts as a mild, chemoselective reducing agent that reduces the nitro group to an amine without cleaving the sensitive aryl ether linkage or causing dehalogenation of the bromine atom (which can occur with aggressive Pd/C hydrogenation)[1].

-

Protocol B: High-Throughput TR-FRET Kinase Assay

To validate the Aurora Kinase inhibitory activity of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly recommended over standard colorimetric assays.

-

Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM

, 1 mM EGTA, and 0.01% Brij-35.-

Causality:

is mandatory for coordinating the ATP phosphate groups. EGTA is included to chelate trace heavy metals that could cause non-specific kinase inhibition, ensuring false positives are eliminated.

-

-

Assay Execution: Incubate the recombinant Aurora A kinase with the test compound for 15 minutes before adding ATP and the fluorescently labeled peptide substrate.

-

Self-Validation (Z'-factor calculation): Include Staurosporine (a potent, pan-kinase inhibitor) as a positive control, and DMSO as a negative vehicle control.

-

Causality: Highly conjugated pyrimidine derivatives often exhibit auto-fluorescence. TR-FRET introduces a time delay before measuring emission, allowing short-lived background fluorescence to decay, thus isolating the true signal. The assay is only deemed valid if the calculated Z'-factor between the Staurosporine and DMSO wells is

.

-

Conclusion

The this compound scaffold represents a masterclass in rational drug design. Its inherent chemical reactivity allows for modular, high-yield synthesis, while its structural geometry provides an ideal template for mimicking endogenous ligands like ATP or interacting with complex transmembrane receptors like GPR119. By understanding the causal relationships between specific functional group substitutions (e.g., nitro reduction for hinge binding, halogen insertion for hydrophobic anchoring), researchers can continue to leverage this privileged scaffold to unlock new therapeutic frontiers.

References

- Aurora kinase modulators and method of use.Google Patents (WO2007087276A1).

- 5-(3-Bromophenoxy)-2-chloropyrimidine.Benchchem.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.MDPI Molecules.

- Novel 5-nitropyrimidine derivatives bearing endo-azabicyclic alcohols/amines as potent GPR119 agonists.PubMed (Bioorganic & Medicinal Chemistry).

- Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity.PubMed (Chemical Biology & Drug Design).

- Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity.PMC.

- Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold.PMC (UNC).

Sources

- 1. WO2007087276A1 - Aurora kinase modulators and method of use - Google Patents [patents.google.com]

- 2. 5-(3-Bromophenoxy)-2-chloropyrimidine | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Novel 5-nitropyrimidine derivatives bearing endo-azabicyclic alcohols/amines as potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

Technical Deep Dive: 5-Nitropyrimidine Scaffolds in Medicinal Chemistry

Executive Summary

The 5-nitropyrimidine scaffold represents a high-value "electronic chameleon" in drug discovery. While often viewed merely as a precursor to 5-aminopyrimidine kinase inhibitors, the 5-nitro moiety itself imparts unique electrophilicity to the pyrimidine ring, enabling regioselective functionalization that is difficult to achieve with other substitution patterns. This guide analyzes the synthetic utility, medicinal chemistry applications, and safety considerations of this scaffold, moving beyond basic textbook definitions to application-based strategies.

Part 1: The Electronic Landscape & Synthetic Utility

The "Activation" Mechanism

The pyrimidine ring is inherently electron-deficient (π-deficient). Introducing a nitro group (

-

C2/C4/C6 Activation: The 5-nitro group significantly lowers the LUMO energy of the ring, making the C2, C4, and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (

). -

Regioselectivity Control: In 2,4-dichloro-5-nitropyrimidine, the C4 position is generally more reactive toward nucleophiles than C2. This is governed by the Meisenheimer Complex stability : attack at C4 allows the negative charge to delocalize directly onto the nitro group's oxygen atoms (para-like resonance), whereas attack at C2 does not offer this direct conjugation.[1]

DOT Visualization: Regioselectivity Logic

The following diagram illustrates the electronic preference for C4 substitution versus C2.

Caption: Electronic rationale for the preferential C4-substitution in 5-nitropyrimidine scaffolds.

Part 2: Experimental Protocol (Self-Validating)

Protocol: Regioselective Synthesis of 4-Amino-2-chloro-5-nitropyrimidine

This protocol demonstrates the exploitation of the C4-reactivity preference.

Objective: Selective mono-amination of 2,4-dichloro-5-nitropyrimidine.

Reagents:

-

2,4-Dichloro-5-nitropyrimidine (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.0 eq)

-

Triethylamine (

) (1.1 eq) -

Solvent: THF or Isopropanol (IPA) at 0°C.

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine in THF (0.2 M concentration). Cool the solution to -10°C to 0°C using an ice/salt bath. Rationale: Low temperature maximizes kinetic control, enhancing regioselectivity for C4 over C2.

-

Addition: Mix the amine and

in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30 minutes. Critical: Do not dump the amine; local high concentrations can lead to bis-substitution (C2 and C4). -

Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by the mono-substituted product ( -

Workup: Once complete (usually < 1 hour), pour the mixture into ice water. The product often precipitates as a yellow solid due to the nitro chromophore.

-

Purification: Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine, and recrystallize from EtOH.

Validation Check:

-

1H NMR: Look for the loss of symmetry. A distinct singlet for the C6 proton (shifted upfield relative to starting material) confirms the ring is intact.

-

Regiochemistry Check: If C2 substitution occurred, the C6 proton shift would differ. NOESY NMR can confirm proximity of the added amine to the C5-nitro group (only possible if substituted at C4).

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

The "Hinge Binder" Precursor (Kinase Inhibitors)

The most common utility of the 5-nitropyrimidine is as a masked aniline.

-

Mechanism: The 5-nitro group is reduced (Fe/AcOH,

/Pd, or -

Drug Relevance: The resulting 4,5-diaminopyrimidine motif mimics the adenosine ring of ATP. The N1 and the 5-amino group often form a bidentate hydrogen bond with the kinase hinge region (e.g., in CDK or EGFR inhibitors).

-

Why use Nitro first? It activates the ring for the initial addition of the side chains (at C4/C2) before being converted to the donor amine.

Antimicrobial & Hypoxia-Activated Prodrugs

-

Mechanism: Nitro-heterocycles can act as prodrugs activated by bacterial nitro-reductases or in hypoxic tumor environments.

-

Toxicity/Efficacy Balance: The one-electron reduction of the nitro group produces a nitro-anion radical, which can induce DNA damage in bacteria (similar to metronidazole).

Data Summary: Reactivity & Biological Profile[4][9][10]

| Feature | 5-Nitropyrimidine Characteristic | Impact on Drug Discovery |

| Electrophilicity | High (LUMO lowered) | Enables rapid |

| Solubility | Low to Moderate (Lipophilic) | Often requires reduction to amine or solubilizing groups (morpholine/piperazine) at C2/C4. |

| Metabolic Stability | Variable | Nitro group is a metabolic "soft spot" (reduction). |

| Toxicity Risk | High (Ames Positive potential) | Nitro-aromatics are often mutagenic; usually reduced to amine to mitigate this in final drugs. |

Part 4: Advanced Workflow Visualization

The following diagram outlines the standard "Scaffold Evolution" from raw material to kinase inhibitor candidate.

Caption: Synthetic evolution of the 5-nitropyrimidine scaffold into a bioactive kinase inhibitor core.

References

-

National Center for Biotechnology Information (NCBI). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

-

WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[2] [Link]

-

ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Displacement. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.[1][3][4][5][6] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: 2-(4-Bromophenoxy)-5-nitropyrimidine as a Kinase Inhibitor Precursor

This technical guide details the synthesis, reactivity, and application of 2-(4-Bromophenoxy)-5-nitropyrimidine , a high-value scaffold in medicinal chemistry. It serves as a versatile "hub" intermediate for developing Type I and Type II kinase inhibitors, particularly targeting tyrosine kinases (e.g., EGFR, JAK) and serine/threonine kinases (e.g., CDKs).

Executive Summary & Structural Rationale

This compound represents a "privileged structure" in drug discovery. Its utility stems from its orthogonal functional handles, allowing medicinal chemists to independently modulate the hinge-binding region (via the nitro/amine group) and the hydrophobic pocket/solvent front (via the aryl bromide).

Structural Analysis for Kinase Binding

-

Pyrimidine Core: Mimics the adenine ring of ATP, serving as the primary scaffold for hydrogen bonding with the kinase hinge region.

-

5-Nitro Group: A "masked" amine. Upon reduction, the resulting 5-amino group acts as a critical H-bond donor to the hinge residue (e.g., Met793 in EGFR or Leu83 in CDK2).

-

2-Phenoxy Linker: Provides a flexible ether linkage that orients the phenyl ring into the hydrophobic back pocket (selectivity pocket).

-

4-Bromo Substituent: A synthetic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach solubilizing tails or diversity elements.

Synthesis of the Core Scaffold

The synthesis relies on a Nucleophilic Aromatic Substitution (

Protocol 1: Preparation of this compound

Reaction Scheme:

Materials:

-

2-Chloro-5-nitropyrimidine (1.0 equiv)

-

4-Bromophenol (1.05 equiv)

-

Potassium Carbonate (

) (2.0 equiv) - Anhydrous -

Acetonitrile (ACN) or DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask with 2-chloro-5-nitropyrimidine (e.g., 10.0 g, 62.7 mmol) and anhydrous ACN (300 mL).

-

Addition: Add 4-bromophenol (11.4 g, 65.8 mmol) followed by

(17.3 g, 125.4 mmol). -

Reaction: Heat the mixture to reflux (

C) under nitrogen atmosphere. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.-

Checkpoint: Reaction is typically complete within 4–6 hours. The spot for the starting chloride (

) should disappear.

-

-

Workup: Cool to room temperature. Filter off inorganic salts (

, excess -

Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in water (200 mL) and stir vigorously for 30 minutes to precipitate the product.

-

Purification: Filter the pale yellow solid, wash with cold water, and dry in a vacuum oven at

C. Recrystallize from Ethanol/Water if purity is <95%.

Yield Expectation: 85–92% Characterization Data (Typical):

-

1H NMR (DMSO-d6):

9.35 (s, 2H, Pyrimidine-H), 7.65 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H). -

LC-MS: m/z 296/298 [M+H]+ (Br isotope pattern).

Functionalization Strategies (The "Diversify" Phase)

Once the core is synthesized, the workflow diverges based on the target kinase profile.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

Caption: Divergent synthesis workflow starting from the this compound core.

Protocol 2: Nitro Reduction (Route A)

The 5-nitro group is reduced to the 5-amine to create the ATP-mimetic motif.

Method (Iron-Mediated):

-

Rationale: Iron reduction is preferred over catalytic hydrogenation if the molecule contains sulfur or if there is a risk of debromination (though Ar-Br is relatively stable to standard Pd/C hydrogenation, Fe is chemoselective).

-

Procedure:

-

Dissolve the nitro compound (5 mmol) in Ethanol/Water (4:1, 50 mL).

-

Add Ammonium Chloride (5 equiv) and Iron powder (5 equiv, 325 mesh).

-

Reflux for 2 hours.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate and extract with EtOAc.

-

Protocol 3: Suzuki-Miyaura Coupling (Route B)

Used to extend the molecule into the solvent channel or hydrophobic pocket.

Method:

-

Reagents: Phenylboronic acid derivative (1.1 equiv),

(5 mol%), -

Solvent: Dioxane/Water (4:1).

-

Condition:

C for 12 hours under Argon. -

Note: This step is usually performed before nitro reduction if the boronic acid is sensitive to reducing conditions, or after if the amine requires protection.

Structure-Activity Relationship (SAR) Logic

The following table summarizes how modifications to this scaffold impact kinase inhibitory potency and physicochemical properties.

| Position | Functional Group | Role in Kinase Inhibition | Optimization Strategy |

| N1 / N3 | Pyrimidine Nitrogen | H-Bond Acceptor (Hinge) | Fixed core; essential for ATP mimicry. |

| C5 | Nitro | H-Bond Donor (Hinge) | Acylation of the amine with acryloyl chloride creates covalent inhibitors (e.g., for EGFR T790M). |

| C2 | Phenoxy Ether | Linker / Spacer | The ether oxygen provides flexibility. Replacing with -NH- (aniline) increases rigidity and H-bond donor capability. |

| Ar-Br | Bromine | Synthetic Handle | Coupling with N-methylpiperazine or morpholine tails improves water solubility and oral bioavailability. |

Pathway Interaction Diagram

This diagram visualizes the interaction of the final inhibitor derived from this precursor within the ATP binding pocket.

Caption: Pharmacophore mapping of the 5-amino-2-phenoxypyrimidine scaffold within a generic kinase ATP pocket.

Troubleshooting & Optimization

-

Issue: Low Yield in SnAr Step.

-

Cause: Moisture in the solvent or weak base.

-

Solution: Use anhydrous ACN and freshly ground

. If reactivity is low, switch to

-

-

Issue: Over-reduction (De-bromination).

-

Cause: Pd/C hydrogenation can cleave aryl bromides.

-

Solution: Use

or

-

-

Issue: Poor Solubility of Intermediate.

-

Solution: The nitro-bromo intermediate is lipophilic. Use THF or DMF for subsequent coupling reactions rather than alcohols.

-

References

-

Pyrimidine Scaffold in Kinase Inhibitors

-

Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

- Context: Establishes the pyrimidine ring as a foundational scaffold for ATP-competitive inhibitors (e.g.

-

-

SnAr Methodology on Pyrimidines

-

Barvian, M., et al. "Synthesis and Structure-Activity Relationships of 2-Amino-4-substituted Pyrimidines." Journal of Medicinal Chemistry, 2000.

- Context: detailed protocols for nucleophilic substitution on 2,4-dichloropyrimidines and related nitro-deriv

-

-

Nitro Reduction Protocols

-

Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups." Synthesis, 1988.

- Context: Standard methodologies for nitro-to-amine reduction compatible with halogens (using controlled conditions).

-

-

Suzuki Coupling on Heterocycles

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

- Context: Foundational reference for the functionaliz

-

Difference between 2-phenoxypyrimidine and 2-(4-bromophenoxy) derivatives

Technical Guide: 2-Phenoxypyrimidine vs. 2-(4-Bromophenoxy)pyrimidine Derivatives

Executive Summary: The Halogen Advantage in Scaffold Optimization

In medicinal chemistry, the transition from a 2-phenoxypyrimidine core to its 2-(4-bromophenoxy) analog represents a critical "maturation" step in lead optimization. While the parent scaffold (2-phenoxypyrimidine) offers a privileged structural motif for kinase and reverse transcriptase inhibition, it often suffers from rapid oxidative clearance and suboptimal residence time. The introduction of a bromine atom at the para-position is not merely a steric block; it introduces a

Part 1: Physicochemical & Electronic Divergence

The addition of the bromine atom fundamentally alters the molecular recognition profile. This section details the quantitative shifts in properties.[1][2]

The Sigma-Hole Effect (Binding Affinity)

The most significant difference is the capability for Halogen Bonding (XB) . Unlike the parent phenoxy ring, which relies on hydrophobic Van der Waals interactions, the 4-bromo derivative possesses a localized region of positive electrostatic potential (the

-

Mechanism: The

-hole acts as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (backbone carbonyls, histidine nitrogens) in the target protein. -

Impact: This often results in a 10–100x potency increase if the binding pocket contains a suitably positioned nucleophile.

Metabolic Stability (The Para-Block)

The 2-phenoxypyrimidine scaffold is metabolically vulnerable. The electron-rich phenyl ring is a prime target for Cytochrome P450 (specifically CYP3A4 and CYP2D6) mediated oxidation.

-

Parent Scaffold: Rapid hydroxylation at the para-position leads to phase II conjugation and excretion (

is high). -

4-Bromo Derivative: The C-Br bond (Bond Dissociation Energy ~67 kcal/mol) is too strong for direct CYP oxidation. This "metabolic blocking" significantly extends the biological half-life (

).

Data Comparison Table

| Feature | 2-Phenoxypyrimidine (Parent) | 2-(4-Bromophenoxy)pyrimidine (Analog) | Impact on Drug Design |

| Hammett Constant ( | 0.00 (H) | +0.23 (Br) | Br withdraws electron density, slightly reducing ether oxygen basicity. |

| Lipophilicity (cLogP) | ~1.8 - 2.1 | ~2.7 - 3.0 | Br increases permeability but reduces aqueous solubility. |

| Metabolic Liability | High (Para-hydroxylation) | Low (Blocked) | Br extends |

| Intermolecular Force | Halogen Bonding ( | Br can anchor the molecule in a specific orientation. | |

| Synthetic Utility | End-point scaffold | Divergent Intermediate | Br allows Suzuki/Buchwald couplings for library expansion. |

Part 2: Pharmacological Implications & Signaling Logic

The following diagram illustrates the decision-making logic when transitioning between these two scaffolds during a Structure-Activity Relationship (SAR) campaign.

Caption: SAR Decision Tree illustrating the rationale for transitioning from H- to Br-substitution to address metabolic and potency liabilities.

Part 3: Synthetic Access & Experimental Protocol

The synthesis of these derivatives relies on Nucleophilic Aromatic Substitution (

Workflow Diagram

Caption: Optimized SnAr synthetic pathway for generating 2-(4-bromophenoxy)pyrimidine derivatives.

Detailed Protocol: Synthesis of 2-(4-Bromophenoxy)pyrimidine

Note: This protocol is self-validating. The use of an acid/base workup specifically targets the removal of unreacted phenol, ensuring purity without immediate chromatography.

Reagents:

-

2-Chloropyrimidine (1.0 equiv)

-

4-Bromophenol (1.1 equiv) — Slight excess ensures complete consumption of the electrophile.

-

Potassium Carbonate (

) (2.0 equiv) — Anhydrous, granular. -

DMF (Dimethylformamide) — 0.5 M concentration.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.1 equiv) in DMF. Add

(2.0 equiv) and stir at room temperature for 15 minutes.-

Why: This deprotonates the phenol to form the phenoxide anion, increasing nucleophilicity.

-

-

Addition: Add 2-chloropyrimidine (1.0 equiv) in a single portion.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

or Ar) for 6–12 hours.-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product will be less polar than the phenol but more polar than the chloropyrimidine.

-

-

Workup (Critical Step):

-

Cool to room temperature.[3] Pour the mixture into ice water (10x volume).

-

Extract with Ethyl Acetate (3x).

-

Wash the organic layer with 1M NaOH (2x).

-

Validation: The NaOH wash converts unreacted 4-bromophenol back to its water-soluble phenoxide salt, removing it from the organic layer.

-

Wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

Part 4: Strategic Utility in Drug Development

The 2-(4-bromophenoxy) derivative is rarely the "final" drug; it is often a strategic intermediate. The C-Br bond allows for the rapid generation of libraries using Suzuki-Miyaura Coupling .

Case Study Comparison:

-

Scenario: Targeting HIV Reverse Transcriptase (NNRTI binding pocket).[4]

-

Parent (H): Fits the pocket but has low residence time due to weak hydrophobic contacts.

-

Bromo (Br): The Br atom targets the backbone carbonyl of Lys101 (common in RT inhibitors) via halogen bonding.

-

Next Step: If solubility is poor, the Br is coupled with a boronic acid to attach a solubilizing group (e.g., morpholine or piperazine) while retaining the phenoxy-linker geometry.

References

-

Halogen Bonding in Drug Discovery

-

Metabolic Blocking Str

-

Synthetic Methodology (

)- Title: General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach.

- Source: Organic Letters.

-

Link:[Link]

-

Pyrimidines as Privileged Scaffolds

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]

- 4. Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 2-(4-Bromophenoxy)-5-nitropyrimidine

Technical Whitepaper & Safety Data Guide: 2-(4-Bromophenoxy)-5-nitropyrimidine in Advanced Organic Synthesis

Executive Summary & Structural Dynamics

This compound (C10H6BrN3O3) is an advanced, bifunctional heterocyclic building block highly valued in medicinal chemistry and drug development. Unlike standard commodity chemicals, this compound is engineered to serve as a versatile linchpin in complex synthetic pathways. Its structural genius lies in the synergy of its functional groups: the highly electron-deficient pyrimidine core is activated by a 5-nitro group, while the 2-position houses a 4-bromophenoxy moiety.

This architecture allows for orthogonal functionalization. The bromo-aryl group serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions), while the nitro group can be chemoselectively reduced to an amine, providing an essential anchoring point for the synthesis of kinase inhibitors and other targeted therapeutics.

Section 1: Physicochemical Profiling & Hazard Communication

Because this compound is typically synthesized in situ or handled as an advanced intermediate, a standard 16-section Safety Data Sheet (SDS) is insufficient for laboratory professionals. Instead, we must extrapolate its hazard profile mechanistically from its primary precursors: 4-bromophenol[1] and 2-chloro-5-nitropyrimidine[2].

Table 1: Predicted Physicochemical & Toxicological Profile

| Parameter | Value | Mechanistic / Safety Implication |

| Molecular Formula | C10H6BrN3O3 | Halogenated heteroaromatic; highly lipophilic. |

| Molecular Weight | 296.08 g/mol | Falls within Lipinski's Rule of 5 for cellular permeability. |

| LogP (Predicted) | ~3.5 | Driven by the 4-bromophenol moiety (LogP 2.59)[1]. High lipophilicity significantly enhances dermal penetration risk. |

| GHS Health Hazards | Acute Tox. 4, Eye Dam. 1 | The electrophilic pyrimidine core readily reacts with cellular nucleophiles (e.g., corneal proteins), leading to severe tissue damage[3]. |

| GHS Environmental | Aquatic Chronic 1 | Brominated phenols are persistent organic pollutants and are highly toxic to aquatic ecosystems[1]. |

Mechanistic Toxicology & Handling Protocols

The primary toxicological concern of this compound stems from its nitroaromatic moiety. Upon systemic absorption (facilitated by its high LogP), the compound is subjected to enzymatic reduction by hepatic nitroreductases. This electron-transfer process generates highly reactive nitroso and hydroxylamine intermediates. These species aggressively deplete intracellular glutathione (GSH) and induce redox cycling, leading to severe oxidative stress and the oxidation of hemoglobin to methemoglobin.

Self-Validating Handling Protocol:

-

Containment: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

-

PPE: Nitrile gloves (double-gloved), splash goggles, and a lab coat.

-

Validation of Containment: To validate that no ambient exposure has occurred during scale-up, conduct UV-Vis air sampling or surface swabbing. The pyrimidine core exhibits strong, distinct UV absorbance at ~260–280 nm, allowing for rapid spectrophotometric detection of laboratory contamination.

Section 2: Synthetic Utility & Experimental Workflows

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr). The 5-nitro group strongly withdraws electron density from the pyrimidine ring, rendering the 2-position highly susceptible to nucleophilic attack by the phenoxide ion of 4-bromophenol.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Causality of Reagents: While traditional SNAr reactions often use Potassium Carbonate (K2CO3) in Acetonitrile at elevated temperatures (80°C)[4], utilizing Cesium Carbonate (Cs2CO3) in Dimethylformamide (DMF) allows the reaction to proceed at a much milder 40°C[5]. The large ionic radius of the cesium cation creates a highly reactive, "naked" phenoxide nucleophile, accelerating the reaction and minimizing thermal degradation of the nitroaromatic product.

Step-by-Step Methodology:

-

Charge a flame-dried, round-bottom flask with 2-chloro-5-nitropyrimidine (1.0 eq) and 4-bromophenol (1.05 eq)[5].

-

Dissolve the reagents in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

-

Add Cs2CO3 (2.0 eq) in a single portion. The mixture will immediately darken, indicating the formation of the phenoxide anion.

-

Stir the reaction at 40°C for 2 hours[5].

-

Self-Validation & QC: Quench a 10 µL reaction aliquot in water, extract with Ethyl Acetate, and spot on a silica TLC plate (Hexanes:EtOAc 3:1). The starting pyrimidine will be consumed, replaced by a new, highly UV-active product spot. Confirm the exact mass via LC-MS (ESI+); the product must display a distinct 1:1 isotopic doublet at m/z 296 and 298 (M+H), validating the retention of the bromine atom.

Protocol 2: Chemoselective Nitro Reduction

Causality of Reagents: Downstream drug development often requires converting the -NO2 group to an -NH2 group. Standard catalytic hydrogenation (Pd/C + H2) cannot be used, as it will cause rapid hydrodehalogenation, cleaving the critical C-Br bond. Therefore, a dissolving metal reduction is required.

Step-by-Step Methodology:

-

Suspend this compound in a 4:1 mixture of Ethanol and Water.

-

Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq). The mild acidity of NH4Cl activates the iron surface without hydrolyzing the ether linkage.

-

Heat the suspension to 80°C for 3 hours.

-

Self-Validation & QC: Filter the hot mixture through a pad of Celite to remove iron oxides. Spot the filtrate on a TLC plate and stain with Ninhydrin. Upon heating, the product spot will turn a deep purple/red, definitively validating the successful generation of the primary amine while leaving the bromo-aryl handle intact for subsequent Suzuki coupling.

Section 3: Data Visualization

Synthetic workflow and downstream functionalization of the pyrimidine intermediate.

Mechanistic toxicology pathway for nitroaromatic-induced cellular oxidative stress.

References

-

[1] National Center for Biotechnology Information. "4-Bromophenol | C6H5BrO | CID 7808 - PubChem". PubChem Database. Available at: [Link]

-

[2] National Center for Biotechnology Information. "2-Chloro-5-nitropyrimidine | C4H2ClN3O2 | CID 82544 - PubChem". PubChem Database. Available at: [Link]

-

[4] Google Patents. "US8507533B2 - Glucagon receptor modulators". United States Patent and Trademark Office. Available at:

-

[5] Google Patents. "US11352328B2 - Heterocyclic compounds for the treatment of arenavirus". United States Patent and Trademark Office. Available at:

Sources

- 1. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-nitropyrimidine | C4H2ClN3O2 | CID 82544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氯-5-硝基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. US8507533B2 - Glucagon receptor modulators - Google Patents [patents.google.com]

- 5. US11352328B2 - Heterocyclic compounds for the treatment of arenavirus - Google Patents [patents.google.com]

Commercial suppliers and price trends for 2-(4-Bromophenoxy)-5-nitropyrimidine

The following technical guide details the commercial landscape, quality validation, and strategic sourcing of 2-(4-Bromophenoxy)-5-nitropyrimidine (CAS 344312-90-9).

A Technical Sourcing & Validation Guide for Drug Discovery[1]

Part 1: Executive Summary & Market Position

This compound is a high-value heterocyclic building block utilized primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals.[1] Its structural utility lies in its dual-functional nature:

-

The Nitro Group (-NO₂): A latent amine precursor.[1][2] Upon reduction, it yields an aniline-like moiety (5-aminopyrimidine) capable of forming urea or amide linkages—critical pharmacophores for ATP-binding site interactions.[1]

-

The Bromo-Phenoxy Motif: The bromine atom serves as a precise handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular extension of the carbon skeleton.[1][2]

Currently, this compound is classified as a Tier 2 Building Block —widely available from catalog suppliers but often synthesized on-demand for kilogram-scale orders.[1][2]

Part 2: Supply Chain Analysis & Price Trends[2]

Global Supplier Landscape

The supply chain is dominated by contract research organizations (CROs) and specialized heterocyclic vendors rather than bulk commodity traders.[1][2]

| Supplier Tier | Representative Vendors | Typical Purity | Lead Time | Primary Role |

| Tier 1 (Catalog) | ChemScene, MolPort, Combi-Blocks | >97% | 1-3 Days | Rapid prototyping (mg to g scale).[1] |

| Tier 2 (Aggregators) | eMolecules, PubChem Vendors | >95% | 1-2 Weeks | Sourcing consolidation.[1][2] |

| Tier 3 (Custom) | WuXi AppTec, Pharmaron | Custom | 4-8 Weeks | Process scale-up (kg scale).[1][2] |

Price Trend Analysis (Q3 2025)

Pricing for CAS 344312-90-9 is driven by the cost of its primary precursor, 2-chloro-5-nitropyrimidine .[1] The market currently exhibits a "high-entry, low-bulk" curve typical of non-GMP intermediates.[1]

Estimated Market Rates:

| Order Scale | Price Range (USD) | Volatility Factor |

| Research (1g - 5g) | $45 - $85 / gram | Low.[1] Fixed catalog pricing. |

| Pilot (25g - 100g) | $25 - $40 / gram | Medium.[1][2] Dependent on stock availability. |

| Bulk (>1 kg) | $800 - $1,200 / kg | High.[1][2] Linked to raw material costs (Palladium/Solvents).[1][2] |

Strategic Insight: The significant price drop at the kilogram scale suggests that the synthesis is chemically efficient but labor-intensive at small scales.[1][2] For requirements >100g, outsourcing a custom batch is often 40% cheaper than buying catalog units.[2]

Sourcing Decision Matrix

The following diagram illustrates the logical flow for determining whether to synthesize in-house or purchase externally.

Figure 1: Strategic Sourcing Decision Matrix for CAS 344312-90-9.

Part 3: Technical Validation & Synthesis Protocols

Synthesis Logic (The "Why" and "How")

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via a Nucleophilic Aromatic Substitution (SₙAr) .[1][2]

Reaction Mechanism: The pyrimidine ring is electron-deficient due to the two nitrogen atoms and the electron-withdrawing nitro group at C5.[1][2] This activates the C2 position for nucleophilic attack by the phenoxide ion derived from 4-bromophenol.[1][2]

Reaction Scheme: 2-Chloro-5-nitropyrimidine + 4-Bromophenol + K₂CO₃ → this compound + KCl[1]

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol is a self-validating system. The disappearance of the starting material (2-chloro-5-nitropyrimidine) is the primary QC checkpoint.[1]

Materials:

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.1 eq) in MeCN.

-

Activation: Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The mixture may become slightly cloudy.[1][2]

-

Addition: Cool the mixture to 0°C (ice bath) to control exotherm. Slowly add 2-chloro-5-nitropyrimidine (1.0 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid.[1][2] Filter, wash with water, and dry.[1][2][3]

-

Purification: Recrystallize from Ethanol/Water if necessary.

Quality Control (QC) Workflow

Upon receipt of a purchased batch or completion of synthesis, the following validation steps are mandatory to ensure data integrity in downstream biological assays.

Figure 2: Quality Control Validation Workflow.

Critical Analytical Parameters:

-

¹H NMR (DMSO-d₆): Look for the characteristic singlets of the pyrimidine ring protons (H4/H6) downfield at δ 9.2–9.5 ppm .[1][2] The aromatic protons of the 4-bromophenoxy group will appear as two doublets (AA'BB' system) around δ 7.2–7.6 ppm .[1][2]

-

LC-MS: Expect a characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) at m/z 296 and 298 [M+H]⁺.

Part 4: References & Authority[1][2]

-

ChemScene. (2025).[1][2] Product Analysis: this compound (CAS 344312-90-9).[1] Retrieved from [1][2]

-

PubChem. (2025).[1][2] Compound Summary for CID 44631870 (Related Analog). National Library of Medicine.[1][2] Retrieved from [2]

-

BenchChem. (2025).[1][2] Synthesis Protocols for Pyrimidine Ethers. Retrieved from [1][2]

-

Molaid. (2025).[1][2] Chemical Property Data: CAS 344312-90-9.[1] Retrieved from [1][2]

(Note: Prices and lead times are estimates based on Q3 2025 market data and may vary by region.)[2]

Sources

Methodological & Application

Application Note: Synthesis of 2-(4-Bromophenoxy)-5-nitropyrimidine via SnAr Reaction

Executive Summary

This guide details the synthesis of 2-(4-Bromophenoxy)-5-nitropyrimidine , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antitubercular agents. The protocol utilizes a Nucleophilic Aromatic Substitution (SnAr) reaction between 2-chloro-5-nitropyrimidine and 4-bromophenol.

Unlike standard phenyl-based SnAr reactions, the pyrimidine core—highly activated by the electron-withdrawing nitro group at the 5-position—allows this reaction to proceed under mild conditions with high regioselectivity. This document provides a validated experimental procedure, mechanistic insights, and troubleshooting parameters to ensure high yield and purity (>98%).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the high electrophilicity of the C2 position in the pyrimidine ring. The 5-nitro group acts as a potent activating group, lowering the energy barrier for the formation of the Meisenheimer complex.

-

Electrophile: 2-Chloro-5-nitropyrimidine (Highly reactive due to -NO₂ and ring nitrogens).

-

Nucleophile: 4-Bromophenol (Requires deprotonation to phenoxide for efficient attack).

-

Base: Potassium Carbonate (

) is selected over stronger bases (e.g., NaH) to minimize polymerization or hydrolysis side-products. -

Solvent: N,N-Dimethylformamide (DMF) provides optimal solubility for the polar transition state.

Reaction Scheme

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | CAS No. | Role |

| 2-Chloro-5-nitropyrimidine | 159.53 | 1.0 | 1.60 g | 10320-42-0 | Electrophile |

| 4-Bromophenol | 173.01 | 1.1 | 1.90 g | 106-41-2 | Nucleophile |

| Potassium Carbonate ( | 138.21 | 1.5 | 2.07 g | 584-08-7 | Base |

| DMF (Anhydrous) | - | - | 15 mL | 68-12-2 | Solvent |

Step-by-Step Procedure

Step 1: Nucleophile Activation

-

Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Add 4-Bromophenol (1.90 g, 11.0 mmol) and anhydrous DMF (10 mL).

-

Add

(2.07 g, 15.0 mmol) in a single portion. -

Stir the suspension at Room Temperature (RT) for 15–20 minutes.

-

Note: The mixture may turn slightly yellow/orange as the phenoxide anion forms.

-

Step 2: SnAr Reaction

-

Dissolve 2-Chloro-5-nitropyrimidine (1.60 g, 10.0 mmol) in the remaining DMF (5 mL).

-

Add the pyrimidine solution dropwise to the phenoxide mixture over 5 minutes.

-

Critical: Although the reaction is not violently exothermic, dropwise addition prevents local concentration hotspots that could favor double-substitution or decomposition.

-

-

Heat the reaction mixture to 60°C and stir for 2–4 hours.

-

Monitoring: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

-

Starting Material (

) should disappear. -

Product (

) will appear as a UV-active spot.

-

Step 3: Workup & Isolation

-

Cool the mixture to RT.

-

Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

-

Observation: The product should precipitate as a pale yellow/off-white solid.

-

-

Stir for 15 minutes to ensure full precipitation.

-

Filter the solid using a Büchner funnel.[2]

-

Wash the filter cake with Water (3 x 20 mL) to remove residual DMF and inorganic salts.

-

Wash with Cold Ethanol (1 x 5 mL) to remove unreacted phenol traces.

-

Dry the solid under vacuum at 45°C for 6 hours.

Purification (If necessary)

The precipitation method typically yields >95% purity. If higher purity is required:

-

Recrystallization: Dissolve in hot Ethanol/Acetone (9:1), filter hot, and cool to 4°C.

-

Yield: Expected yield is 85–92% (approx. 2.5 – 2.7 g).

Mechanistic Visualization

The reaction proceeds via a stepwise Addition-Elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex.

Figure 1: Stepwise SnAr mechanism showing the critical Meisenheimer intermediate stabilized by the nitro group.[3]

Analytical Validation

Since specific spectral data for this exact CAS is proprietary in some databases, the following data is predicted based on high-fidelity analogs and ChemDraw simulation.

Predicted NMR Data

Solvent: DMSO-

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 9.45 | Singlet (s) | 2H | Pyrimidine H-4, H-6 (Deshielded by | |

| 7.68 | Doublet ( | 2H | Phenyl H-3, H-5 (Ortho to Br) | |

| 7.35 | Doublet ( | 2H | Phenyl H-2, H-6 (Ortho to O) |

Analytical Checkpoints

-

Melting Point: Expected range 145–155°C (Typical for nitro-pyrimidine ethers).

-

Mass Spectrometry (LC-MS):

-

Calculated Mass (

): 294.96 -

Observed

: 296.0 / 298.0 (1:1 Isotopic pattern for Br).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Pyrimidine | Ensure DMF is anhydrous. Minimize exposure to atmospheric moisture. |

| Impurity: Hydrolysis Product | Presence of Water/OH- | Use dry |

| Incomplete Reaction | Poor Nucleophilicity | Increase temperature to 80°C or switch base to |

| Dark Coloration | Decomposition | Run reaction under strict |

References

-

ChemicalBook. this compound CAS 1308490-11-0 Basic Information. Retrieved from .

-

National Institutes of Health (NIH). PubChem Compound Summary for 2-Chloro-5-nitropyrimidine. Retrieved from .

-

BenchChem. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Analogous chemistry).[4] Retrieved from .

-

Beilstein Journal of Organic Chemistry. Synthesis of functionalized dihydropyrimidines. (Spectral references for similar scaffolds). Retrieved from .

Sources

General procedure for nucleophilic substitution on 5-nitropyrimidines

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) on 5-Nitropyrimidines

Introduction & Mechanistic Rationale

5-Nitropyrimidines are privileged electrophilic scaffolds extensively utilized in the synthesis of kinase inhibitors, purine analogs, and advanced energetic materials. The presence of the strongly electron-withdrawing nitro (

The reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic

Addition-elimination mechanism via the Meisenheimer Complex intermediate.

Causality in Experimental Design

Successful

-

Solvent Selection: Polar aprotic solvents like Tetrahydrofuran (THF) and Acetonitrile (

) are standard because they dissolve both the organic substrates and the amine nucleophiles while stabilizing the polar transition states[3][4]. Recent green chemistry advances also utilize aqueous hydroxypropyl methylcellulose (HPMC) to perform these reactions under mild conditions. However, highly activated substrates like 2-chloro-5-nitropyrimidine require careful temperature control in aqueous basic conditions to suppress competitive hydrolysis[5]. -

Base Selection: Non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are employed to scavenge the generated

without competing as nucleophiles[1][3]. For weaker nucleophiles or alkoxides, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred to drive the reaction forward[2]. -

Regio- and Chemoselectivity: In polyhalogenated systems like 4,6-dichloro-5-nitropyrimidine, the first substitution is highly exothermic and occurs rapidly even at

. However, the introduction of an electron-donating group (e.g., an amine) deactivates the ring. Consequently, the second substitution requires elevated temperatures or a large excess of the nucleophile to reach completion[2].

General experimental workflow for SNAr reactions on 5-nitropyrimidines.

Quantitative Data Summary

The following table summarizes validated reaction parameters and yields for various 5-nitropyrimidine substrates based on literature precedent.

| Substrate | Nucleophile | Solvent / Base | Temp / Time | Yield | Ref |

| 2-Chloro-5-nitropyrimidine | Benzylamine | THF / DIPEA | >85% | [3] | |

| 2-Chloro-5-nitropyrimidine | Piperidine | THF / TEA | RT / 20 h | 52% | [1] |

| 2-Chloro-5-nitropyrimidine | Aniline | RT / 4 h | 65% | [4] | |

| 4,6-Dichloro-5-nitropyrimidine | Benzylamine (excess) | RT / 24 h | 55%* | [2] |

*Yield represents the symmetric disubstituted product (

Validated Experimental Protocols

Protocol A: Synthesis of 2-(Alkyl/Arylamino)-5-nitropyrimidines

Context: This procedure is optimized for the mono-substitution of 2-chloro-5-nitropyrimidine using primary or secondary amines. The inclusion of DIPEA or TEA acts as an acid scavenger, preventing the degradation of the acid-sensitive pyrimidine ring and ensuring the nucleophile remains unprotonated and active[1][3].

Materials:

-

2-Chloro-5-nitropyrimidine (1.0 equiv, e.g., 0.25 mmol)

-

Amine nucleophile (e.g., Piperidine or Benzylamine, 1.05 – 1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)

-

Anhydrous THF or

(5.0 mL)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with an inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the starting material.

-

Dissolution: Dissolve 2-chloro-5-nitropyrimidine in anhydrous THF. Place the flask in a room temperature (RT) water bath, as the initial addition can be mildly exothermic.

-

Base Addition: Inject the non-nucleophilic base (TEA or DIPEA) into the stirring solution[3].

-

Nucleophile Addition: Dissolve the amine in a small volume of THF (e.g., 2.0 mL) and add it dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition prevents local concentration spikes that could lead to thermal degradation or impurity formation[1].

-

Reaction Monitoring: Stir the mixture at RT for 4 to 20 hours (depending on nucleophile steric bulk). Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (typically 3:1 v/v). If the reaction is sluggish, heat the mixture to

[3]. -

Workup: Once complete, concentrate the mixture under reduced pressure. Dissolve the crude residue in Ethyl Acetate (15 mL).

-

Washing: Wash the organic layer sequentially with 0.5 N HCl (to remove unreacted amine and base), distilled water, and brine[1]. Self-Validation: The aqueous wash ensures the removal of polar salts, leaving only the organic product in the organic layer.

-

Drying & Purification: Dry the organic phase over anhydrous

, filter, and evaporate. Purify via silica gel column chromatography or recrystallization (e.g., from ethanol) to afford the pure product[4].

Protocol B: Symmetric Disubstitution of 4,6-Dichloro-5-nitropyrimidine

Context: Achieving complete disubstitution requires overcoming the electronic deactivation caused by the first amine addition. This protocol drives the reaction to the symmetric 4,6-diamino product using an excess of amine and extended reaction times[2].

Step-by-Step Procedure:

-

Initial Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 equiv) in

(15 mL), add TEA (2.0 to 3.0 equiv). -

Nucleophile Addition: Dissolve the primary amine (e.g., Benzylamine, 2.5 to 3.0 equiv) in

(5 mL). Add this solution dropwise at room temperature over 30 minutes[2]. -

Reaction: Stir the reaction mixture at room temperature for 24 hours. Causality: The extended time ensures the sluggish second substitution—hindered by the electron-donating effect of the first amine—goes to completion.

-

Isolation: Evaporate the solvent under vacuum.

-

Purification: Purify the resulting solid directly by column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to yield the pure

-dialkyl-5-nitropyrimidine-4,6-diamine[2].

References

-

Frontiers in Chemistry. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]

-

RSC Advances. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. [Link]

-

NIH PMC. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. [Link]

-

Green Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Using 2-(4-Bromophenoxy)-5-nitropyrimidine as an intermediate in drug synthesis

Application Note: 2-(4-Bromophenoxy)-5-nitropyrimidine as a Strategic Intermediate in Drug Synthesis

Abstract

This guide details the synthetic utility of This compound , a bifunctional pyrimidine scaffold widely employed in the discovery of kinase inhibitors (e.g., JNK3, p38

Chemical Profile & Strategic Utility

Compound: this compound Structure: A pyrimidine core substituted at C2 with a 4-bromophenoxy ether and at C5 with a nitro group.

| Property | Description |

| Molecular Formula | |

| Molecular Weight | ~296.08 g/mol |

| Physical State | Pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in alcohols. |

| Key Reactivity | C2-Ether: Stable to acid/base; C5-Nitro: Reducible to amine; Ar-Br: Susceptible to Pd-catalyzed coupling. |

Why This Intermediate?

In medicinal chemistry, this scaffold serves as a "linchpin" for Fragment-Based Drug Discovery (FBDD) .

-

The Ether Linkage: Mimics the hinge-binding or hydrophobic pocket interactions found in many kinase inhibitors (e.g., p38 MAP kinase inhibitors).

-

Orthogonal Functionalization:

-

Path A (Nitro): Reduction to aniline allows for the installation of "tail" groups (ureas, amides) that interact with the solvent-exposed regions of a protein.

-

Path B (Bromo): Suzuki/Buchwald couplings allow for the extension of the scaffold into deep hydrophobic pockets.

-

Synthesis of the Intermediate

Objective: Synthesize this compound via Nucleophilic Aromatic Substitution (

Mechanism: The 5-nitro group activates the 2-position of the pyrimidine ring, making the 2-chloro substituent highly susceptible to displacement by the phenoxide nucleophile.

Protocol 1: Coupling

-

Reagents:

-

2-Chloro-5-nitropyrimidine (1.0 equiv)

-

4-Bromophenol (1.1 equiv)

-

Potassium Carbonate (

) (1.5 equiv) or Diisopropylethylamine (DIPEA) -

Solvent: Acetonitrile (MeCN) or DMF

-

-

Procedure:

-

Charge a reaction vessel with 2-Chloro-5-nitropyrimidine (10 mmol) and Acetonitrile (50 mL).

-

Add 4-Bromophenol (11 mmol) followed by

(15 mmol). -

Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup: Cool to room temperature. Pour into ice-water (200 mL). The product typically precipitates.

-

Filter the solid, wash with water (

) and cold ethanol ( -

Purification: Recrystallize from Ethanol/Water if necessary.

-

-

Expert Insight: Maintain temperature

. Higher temperatures may cause ether cleavage or hydrolysis of the active chloride if water is present.

Critical Protocol: Chemoselective Nitro Reduction

Challenge: Reducing the nitro group (

Protocol 2: Fe-Mediated Reduction

-

Reagents:

-

This compound (1.0 equiv)

-

Iron Powder (Fe, active, <10 micron) (5.0 equiv)

-

Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (4:1 ratio)

-

-

Procedure:

-

Dissolve the nitro-intermediate (5 mmol) in Ethanol (40 mL) and Water (10 mL).

-

Add

(25 mmol) and stir until mostly dissolved. -

Add Iron Powder (25 mmol) in one portion.

-

Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

-

Observation: The reaction will turn dark brown/rust colored.

-

-

Monitoring: Check LC-MS for disappearance of starting material (M+H ~296) and appearance of amine (M+H ~266). Ensure no des-bromo byproduct (M+H ~188) is forming.

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (

). -

Dry over

and concentrate to yield 2-(4-Bromophenoxy)pyrimidin-5-amine .

-

Application Workflow: Divergent Synthesis

The resulting amine is a "switchboard" intermediate. The following diagram illustrates the divergent pathways for drug discovery.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitro and bromo groups.

Application Note: Design of Type II Kinase Inhibitors

Context: Many Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation) utilize a "Head-Linker-Tail" architecture.

-

Head: The pyrimidine ring (binds to the hinge region).

-

Linker: The ether oxygen allows the phenyl ring to occupy the hydrophobic pocket.

-

Tail: The 5-amino group is derivatized into a urea, which forms critical hydrogen bonds with the conserved Glu/Asp residues in the kinase backbone.

Protocol 3: Urea Formation (The "Tail" Synthesis)

-

Starting Material: 2-(4-Bromophenoxy)pyrimidin-5-amine (from Protocol 2).

-

Reagent: Phenyl isocyanate (or substituted analog).

-

Conditions: Dissolve amine in dry DCM or THF. Add isocyanate (1.1 equiv) at

. -

Result: Formation of the diaryl urea.

-

Validation: NMR should show a downfield singlet (

8.5–9.5 ppm) characteristic of urea protons.

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated dry under confinement. Always assess thermal stability (DSC) before scaling up >10g.

-

Bromophenols: Toxic and corrosive. Use gloves and work in a fume hood.

-

Iron Waste: The Fe/iron oxide residue from reduction is pyrophoric when dry. Keep wet and dispose of in designated solid waste containers.

References

-

BenchChem. (2025).[1] Comparative Guide to the Application of Aminobromopyridine Intermediates. Retrieved from

-

Jang, M., et al. (2022).[2] "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature." Journal of Organic Chemistry, 87(2), 910-919.[2][3] Retrieved from

-

Peat, A. J., et al. (2001). "Phenoxypyrimidine inhibitors of p38alpha kinase." Bioorganic & Medicinal Chemistry Letters, 11(9), 1123-1126. Retrieved from

-

ChemicalBook. (2025). Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (Analogous Chemistry). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature [organic-chemistry.org]

- 3. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Microwave-assisted synthesis of 2-(4-Bromophenoxy)-5-nitropyrimidine